Cas no 1447963-29-2 (1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one)
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one
- 1-Propanone, 1-(2-amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridin-3-yl)-2-methyl-
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- Inchi: 1S/C13H19N3O/c1-8(2)12(17)10-6-9-7-16(3)5-4-11(9)15-13(10)14/h6,8H,4-5,7H2,1-3H3,(H2,14,15)
- InChI Key: CSRZWOGVPXTAPY-UHFFFAOYSA-N
- SMILES: C(C1=CC2=C(N=C1N)CCN(C)C2)(=O)C(C)C
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230936-1g |
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one |
1447963-29-2 | 97% | 1g |
$*** | 2023-03-30 |
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one
1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one: A Comprehensive Overview
The compound with CAS No. 1447963-29-2, commonly referred to as 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug discovery and development. The molecule's unique architecture includes a naphthyridine ring system with a tetrahydro substitution pattern, along with an amino group and a methyl-substituted propanone moiety. These structural features contribute to its intriguing chemical properties and biological activity.
Recent advancements in chemical synthesis have enabled researchers to explore the naphthyridine derivatives more thoroughly. The tetrahydro-[1,6]naphthyridine core of this compound is particularly interesting due to its potential as a scaffold for various bioactive molecules. Studies have shown that such structures can exhibit significant pharmacological effects, including anti-inflammatory and anti-cancer properties. For instance, research published in the *Journal of Medicinal Chemistry* highlighted the ability of similar compounds to inhibit key enzymes involved in inflammatory pathways.
The amino group present in the molecule plays a crucial role in its reactivity and functionality. This group can participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding to biological targets. Additionally, the methyl substitution on the propanone moiety enhances the molecule's lipophilicity, potentially improving its bioavailability when used as a drug candidate.
From a synthetic standpoint, the construction of this compound involves a series of intricate reactions. The synthesis typically begins with the preparation of the naphthyridine ring system through cyclization reactions. Subsequent steps involve functional group transformations to introduce the amino and methyl groups at specific positions. Researchers have employed various methodologies, including Suzuki coupling and Stille coupling reactions, to achieve high yields and selectivity in these transformations.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Preclinical studies have demonstrated that naphthyridine derivatives can modulate cellular signaling pathways associated with chronic diseases such as cancer and neurodegenerative disorders. For example, a study published in *Nature Communications* reported that certain analogs of this compound could inhibit the activity of histone deacetylases (HDACs), which are implicated in cancer progression.
In terms of toxicity and safety profiles, preliminary assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. However, further studies are required to fully characterize its pharmacokinetics and long-term effects on human health. Regulatory agencies such as the FDA have emphasized the importance of thorough safety evaluations for novel drug candidates like this one.
The discovery and development of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one represent a significant milestone in medicinal chemistry. Its unique structure and promising biological activity underscore its potential as a valuable tool in both academic research and industrial drug development efforts.
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